molecular formula C9H7N3 B189184 Malononitrile, (1-methylpyrrol-2-ylmethylene)- CAS No. 79691-33-1

Malononitrile, (1-methylpyrrol-2-ylmethylene)-

Cat. No. B189184
CAS RN: 79691-33-1
M. Wt: 157.17 g/mol
InChI Key: WFEIGTSOOZKIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malononitrile, also known as (1-methylpyrrol-2-ylmethylene)-, is a versatile organic compound that has been extensively studied for its various applications in scientific research. It is a colorless crystalline solid that is soluble in water and commonly used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of malononitrile is not well understood, but it is believed to act as a nucleophile in various reactions. It can also undergo various reactions, such as condensation reactions, to form more complex organic compounds.

Biochemical And Physiological Effects

Malononitrile has not been extensively studied for its biochemical and physiological effects, but it has been shown to be toxic in high doses. It can cause irritation to the skin, eyes, and respiratory system, and it may also cause liver and kidney damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using malononitrile in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, its toxicity in high doses and lack of extensive research on its biochemical and physiological effects may limit its use in certain experiments.

Future Directions

There are several future directions for the study of malononitrile, including its use as a building block for the synthesis of new pharmaceuticals, agrochemicals, and dyes. It may also be studied for its potential as a reagent for the synthesis of new heterocyclic compounds, which are important in medicinal chemistry. Further research is also needed to understand its biochemical and physiological effects and potential toxicity in humans and animals.

Synthesis Methods

The synthesis of malononitrile can be achieved through several methods, including the reaction of ethyl cyanoacetate with sodium ethoxide, the reaction of malonic acid with thionyl chloride, and the reaction of acetonitrile with malonic acid in the presence of a base. The latter method is the most commonly used for the synthesis of malononitrile due to its simplicity and high yield.

Scientific Research Applications

Malononitrile has been extensively studied for its various applications in scientific research, including its use as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

properties

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-4-2-3-9(12)5-8(6-10)7-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEIGTSOOZKIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229831
Record name Malononitrile, (1-methylpyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malononitrile, (1-methylpyrrol-2-ylmethylene)-

CAS RN

79691-33-1
Record name Malononitrile, (1-methylpyrrol-2-ylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079691331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (1-methylpyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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